molecular formula C17H13NO4S B5591762 MFCD03622598

MFCD03622598

Cat. No.: B5591762
M. Wt: 327.4 g/mol
InChI Key: WHBOSHBGARWGRV-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD03622598 is a chemical compound with unique properties that have garnered interest in various scientific fields It is known for its potential applications in chemistry, biology, medicine, and industry

Preparation Methods

The preparation of MFCD03622598 involves several synthetic routes and reaction conditions. One common method includes the use of phase change materials (PCMs) and fibrous preparation technology. Techniques such as melt spinning, wet spinning, and electrospinning are employed to create the compound . Industrial production methods often involve the combination of different processes to achieve the desired properties of this compound.

Scientific Research Applications

MFCD03622598 has a wide range of scientific research applications. In chemistry, it is used for the synthesis of diverse optically enriched compounds. In biology, it plays a role in the study of molecular mechanisms and pathways. In medicine, it is investigated for its potential therapeutic effects. In industry, this compound is utilized in the development of innovative materials and technologies .

Mechanism of Action

The mechanism of action of MFCD03622598 involves its interaction with specific molecular targets and pathways. It exerts its effects through the inhibition of certain enzymes and the modulation of cellular processes. The compound’s molecular targets include various proteins and receptors that play a role in its biological activity .

Comparison with Similar Compounds

MFCD03622598 can be compared with other similar compounds based on its structural and functional properties. Similar compounds include those with analogous chemical structures and similar biological activities. The uniqueness of this compound lies in its specific molecular interactions and the distinct pathways it modulates .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique properties and diverse applications make it a valuable subject of study

Properties

IUPAC Name

methyl 4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4S/c1-22-17(19)14-9-7-13(8-10-14)11-16(12-18)23(20,21)15-5-3-2-4-6-15/h2-11H,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBOSHBGARWGRV-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C(C#N)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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